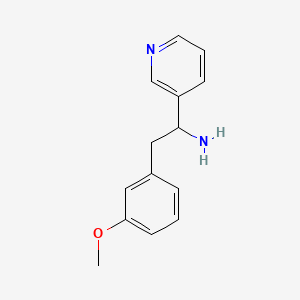
2-(3-Methoxyphenyl)-1-(3-pyridinyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-1-(3-pyridinyl)ethanamine is an organic compound that features both a methoxy-substituted phenyl ring and a pyridine ring connected by an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-methoxybenzaldehyde and 3-pyridinecarboxaldehyde.
Step 1 Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3-methoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of an amine catalyst.
Step 2 Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired 2-(3-methoxyphenyl)-1-(3-pyridinyl)ethanamine.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction time. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-(3-methoxyphenyl)-1-(3-pyridinyl)ethanamine is used as a building block for more complex molecules. Its dual aromatic systems make it versatile for creating diverse chemical libraries.
Biology
The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors. It is often used in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting neurological disorders due to its structural similarity to known bioactive molecules.
Industry
In the chemical industry, it is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(3-methoxyphenyl)-1-(3-pyridinyl)ethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methoxyphenyl)ethanamine: Lacks the pyridine ring, making it less versatile in terms of biological activity.
1-(3-Pyridinyl)ethanamine: Lacks the methoxy-substituted phenyl ring, reducing its potential for hydrogen bonding interactions.
2-(3-Hydroxyphenyl)-1-(3-pyridinyl)ethanamine: The hydroxy group can form stronger hydrogen bonds compared to the methoxy group, potentially altering its biological activity.
Uniqueness
2-(3-Methoxyphenyl)-1-(3-pyridinyl)ethanamine is unique due to its combination of a methoxy-substituted phenyl ring and a pyridine ring. This dual functionality allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-1-pyridin-3-ylethanamine |
InChI |
InChI=1S/C14H16N2O/c1-17-13-6-2-4-11(8-13)9-14(15)12-5-3-7-16-10-12/h2-8,10,14H,9,15H2,1H3 |
Clé InChI |
ZQSCIFNHIJWKPG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CC(C2=CN=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



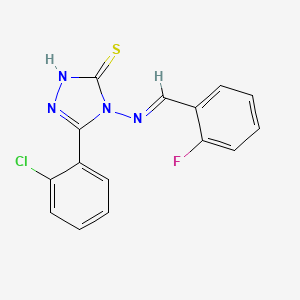

![1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043127.png)
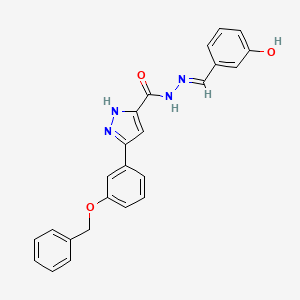
![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043145.png)
![8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043149.png)
![tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate, AldrichCPR](/img/structure/B12043156.png)
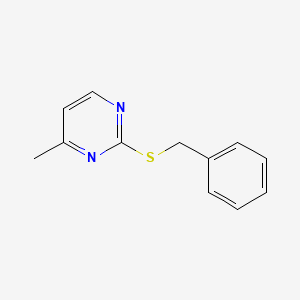
![7-Hydroxy-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043175.png)
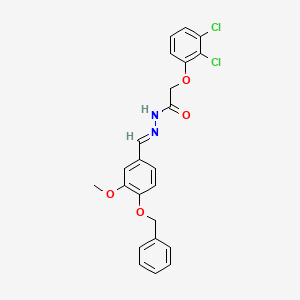
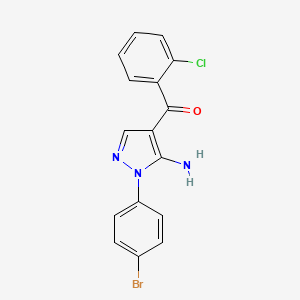
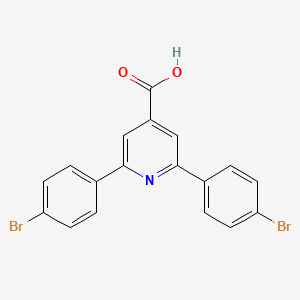
![N'-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12043201.png)
